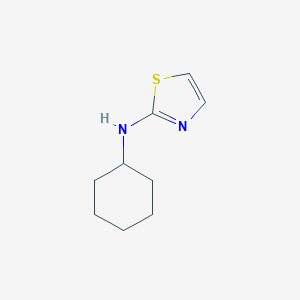

N-cyclohexyl-1,3-thiazol-2-amine

Übersicht

Beschreibung

N-cyclohexyl-1,3-thiazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2S and its molecular weight is 182.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-cyclohexyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets that result in these effects are currently unknown and may be a subject of future research.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities

Pharmacokinetics

It is known that the compound is a powder at room temperature . Its melting point is between 145-146°C , which may impact its bioavailability

Result of Action

Thiazole derivatives are known to have a wide range of biological activities . The specific effects of this compound at the molecular and cellular level would be an interesting area for future research.

Action Environment

Biologische Aktivität

N-cyclohexyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a cyclohexyl group and an amino group at the 2-position. Its molecular formula is with a molecular weight of approximately 182.29 g/mol. The thiazole moiety is critical for its biological activity, contributing to its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Thiazole derivatives are known for their ability to scavenge free radicals, which helps protect cells from oxidative stress. This compound has shown potent antioxidant properties in vitro, making it a candidate for further exploration in oxidative damage-related diseases.

- Antimicrobial Effects : Research indicates that thiazole derivatives exhibit significant antibacterial activity against pathogens such as Mycobacterium tuberculosis. The compound's structure allows it to inhibit bacterial growth effectively, suggesting potential as an anti-tubercular agent .

- Anti-inflammatory Properties : this compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. This action could provide therapeutic benefits in conditions characterized by chronic inflammation.

Pharmacological Activities

The compound has been investigated for several pharmacological activities:

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-cyclohexyl-1,3-thiazol-2-amine has been investigated for its potential as a pharmaceutical agent . It is recognized for several therapeutic properties:

- Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Potential : Research indicates that derivatives of thiazole compounds can modulate biochemical pathways related to cell proliferation and apoptosis, suggesting that this compound may inhibit certain cancer cell lines .

- Antimicrobial Properties : The compound has been studied for its effectiveness against various pathogens, including Mycobacterium tuberculosis, indicating potential as an antibacterial agent .

Chemical Synthesis and Derivatives

The synthesis of this compound often involves multicomponent reactions leading to various derivatives with enhanced biological activities. The following table summarizes key synthetic methods and their outcomes:

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Antileishmanial Activity

A study published in the Journal of Venomous Animals and Toxins examined the antileishmanial properties of thiazole derivatives, including N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. The results indicated promising activity against Leishmania amazonensis, with good selectivity towards the parasite and minimal cytotoxicity to human cells.

Case Study 2: Antitubercular Agents

Research on 2-amino-thiazole series demonstrated effective antibacterial activity against Mycobacterium tuberculosis. Specific analogs showed sub-micromolar minimum inhibitory concentrations (MICs), highlighting their potential as novel anti-tubercular agents .

Case Study 3: Anti-inflammatory Mechanisms

Studies investigating the mechanism of action for anti-inflammatory effects revealed that this compound interacts with specific molecular targets involved in inflammatory pathways. This interaction could inhibit enzymes linked to inflammation, suggesting further exploration for therapeutic applications.

Analyse Chemischer Reaktionen

Condensation Reactions

The exocyclic amino group participates in condensation reactions with carbonyl compounds, forming Schiff bases or cyclized products.

Mechanistic Notes :

- Multicomponent reactions with formaldehyde and amines proceed via imine formation, followed by cyclization to 1,3,5-triazinan-2-ylidene derivatives .

- Condensation with α-active methylene ketones involves free-radical bromination and thiocyanate substitution, leading to thiazole ring rearrangement .

Coordination Chemistry

The amino group acts as a ligand in metal complexes, particularly with Ag(I), enhancing catalytic activity in electrophilic cyclization reactions.

| Metal | Ligand Structure | Catalytic Application | Efficiency | Source |

|---|---|---|---|---|

| Ag(I) | Bis-NHC–Ag(I) complexes | Electrophilic O-cyclization of N-propargylic amides | >90% conversion |

Key Findings :

- Ag(I) complexes of thiazol-2-ylidenes exhibit superior π-electrophilicity compared to imidazole analogs, enabling efficient activation of substrates .

Alkylation and Acylation

The primary amine undergoes alkylation or acylation under mild conditions.

Experimental Insight :

- Alkylation with 2-chloro-4,4-dimethylthiazoline proceeds via nucleophilic substitution, forming 4,5-dihydrothiazole derivatives.

Oxidation and Reduction

The thiazole ring and substituents undergo redox transformations.

Notable Observations :

- Oxidation with H₂O₂ preserves the thiazole ring while modifying the sulfur oxidation state .

- Reduction with LiAlH₄ saturates the thiazole ring, forming dihydrothiazole analogs .

Multicomponent Reactions (MCRs)

N-Cyclohexyl-1,3-thiazol-2-amine participates in MCRs to generate complex heterocycles.

Significance :

- MCRs efficiently yield pharmacologically relevant scaffolds, such as triazinan-ylidenes and thiazol-2(3H)-imines .

Substitution Reactions

The amino group is replaced by nucleophiles in SNAr reactions.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiols | EtOH, K₂CO₃, reflux | N-Substituted thiazole-thioethers | 55% | |

| Alcohols | H₂SO₄, 100°C | N-Alkoxy-thiazole derivatives | 48% |

Eigenschaften

IUPAC Name |

N-cyclohexyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h6-8H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDXDDHWWVQGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357066 | |

| Record name | Cyclohexyl-thiazol-2-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-45-5 | |

| Record name | Cyclohexyl-thiazol-2-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.